磺基-N-琥珀酰亚胺基-6-(生物素酰胺)己酸,钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

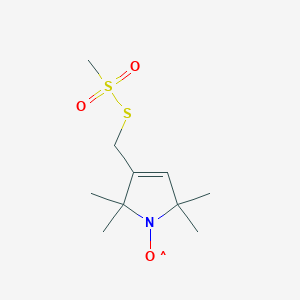

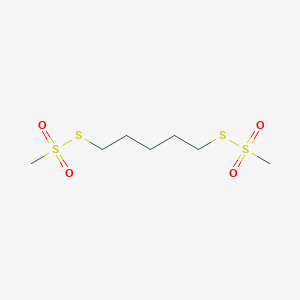

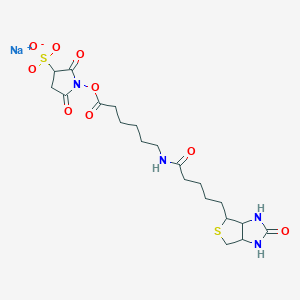

The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate involves the activation of biotin with N-hydroxysuccinimide (NHS) in the presence of a sulfo-group, which increases the compound's solubility in water. This modification enables the compound to react with primary amine groups found in proteins under mild conditions, thereby attaching a biotin tag to the protein without significantly affecting its structure or function.

Molecular Structure Analysis

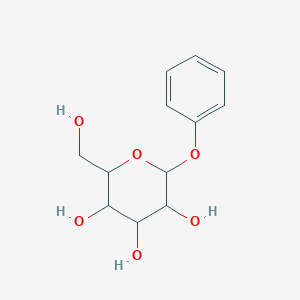

The molecular structure of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate features a biotin moiety linked to a hexanoic acid chain, which is further connected to an NHS ester. This structure is critical for its function, as the NHS ester is reactive towards primary amines, allowing for the covalent attachment of biotin to proteins, while the biotin moiety facilitates interaction with streptavidin.

Chemical Reactions and Properties

Upon reaction with primary amine groups in proteins, Sulfo-N-succinimidyl 6-(biotinamido) hexanoate forms stable amide bonds, resulting in the permanent labeling of the protein with biotin. This reaction is highly specific and efficient, occurring under mild buffer conditions, thereby preserving the integrity of the protein's structure and activity.

Physical Properties Analysis

The sodium salt form of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate is highly soluble in water, which is advantageous for its application in aqueous biological systems. Its solubility facilitates easy handling and application in various biochemical assays where protein labeling is required.

Chemical Properties Analysis

This compound is stable under a wide range of pH values, making it suitable for use in different biochemical assays. However, its NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH levels. Therefore, it is recommended to use freshly prepared solutions and to conduct reactions at neutral to slightly acidic pH levels to optimize efficiency and minimize hydrolysis.

For detailed research and applications of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt in biochemical assays, see the studies by (Dentler, 1992), (Ezeokonkwo et al., 2003), and (Azim-Zadeh et al., 2007) among others. These studies provide insights into the utility of this compound for labeling proteins and studying their properties in various biological contexts.

科学研究应用

探测蛋白质的构象变化

- 研究背景: 该化合物共价结合到蛋白质中的赖氨酸残基,其可及性取决于蛋白质的构象。该特性已被用于研究牛血清白蛋白和人带 3 阴离子交换器等蛋白质的构象变化。观察到这些蛋白质的展开与生物素衍生物对特定赖氨酸残基的可及性相关 (Azim-Zadeh et al., 2007).

标记大肠杆菌细胞包膜蛋白

- 研究背景: 该化合物已被用于选择性标记大肠杆菌细胞包膜蛋白。它优先标记外膜、周质和内膜蛋白,证明了其在研究细菌蛋白定位中的效用 (Bradburne et al., 1993).

标记寄生虫的表面蛋白

- 研究背景: 它已被有效地用于标记寄生虫布氏锥虫的表面蛋白。研究发现,该方法快速、稳定且可重复,优于放射性方法 (Ezeokonkwo et al., 2003).

鉴定浮游植物中的氮调节蛋白

- 研究背景: 在海洋浮游植物中,该化合物已被用于标记细胞表面,从而可以鉴定出不同营养条件下特有的蛋白质,例如氮调节蛋白 (Palenik & Koke, 1995).

表征重组人白细胞介素-1β

- 研究背景: 该化合物已被用于修饰重组人白细胞介素-1β。它有助于确定生物素化的位点,并评估修饰对蛋白质生物活性的影响 (Yem et al., 1989).

检测丝氨酸蛋白酶

- 研究背景: 它已被用于制备生物素化抑肽酶,这是一种用于检测各种生物样品中丝氨酸蛋白酶的探针。这种方法比传统方法更灵敏 (Melrose et al., 1995).

属性

IUPAC Name |

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWLCLUQNFDIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N4NaO9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405518 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt | |

CAS RN |

191671-46-2 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。